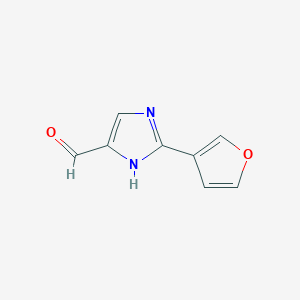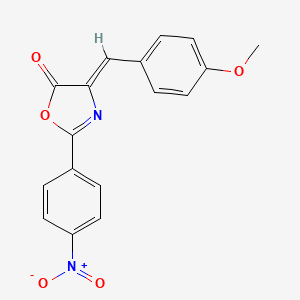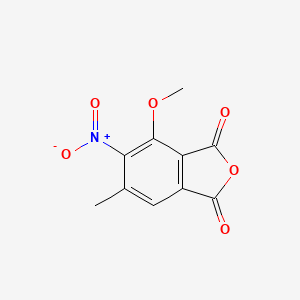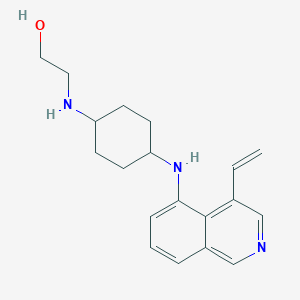
Cyclohexanone, 2-(1-isoquinolinylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isoquinolin-1-ylthio)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with an isoquinolin-1-ylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoquinolin-1-ylthio)cyclohexanone typically involves the reaction of isoquinoline with cyclohexanone in the presence of a suitable thiolating agent. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution on the cyclohexanone ring.
Industrial Production Methods
While specific industrial production methods for 2-(isoquinolin-1-ylthio)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(isoquinolin-1-ylthio)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoquinolin-1-ylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinolin-1-ylthio derivatives.
Applications De Recherche Scientifique
2-(isoquinolin-1-ylthio)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(isoquinolin-1-ylthio)cyclohexanone involves its interaction with specific molecular targets. The isoquinolin-1-ylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the cyclohexanone ring.
Cyclohexanone: A simpler ketone without the isoquinolin-1-ylthio group.
2-(isoquinolin-1-yl)ethanone: A related compound with an ethanone instead of a cyclohexanone ring.
Uniqueness
2-(isoquinolin-1-ylthio)cyclohexanone is unique due to the combination of the isoquinolin-1-ylthio group and the cyclohexanone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
58006-84-1 |
|---|---|
Formule moléculaire |
C15H15NOS |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
2-isoquinolin-1-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NOS/c17-13-7-3-4-8-14(13)18-15-12-6-2-1-5-11(12)9-10-16-15/h1-2,5-6,9-10,14H,3-4,7-8H2 |
Clé InChI |
TVXCOFKBKRHVTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)SC2=NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)


![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)




![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)

